molecular formula C9H9ClN2 B1610203 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole CAS No. 221548-24-9

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

Cat. No. B1610203
M. Wt: 180.63 g/mol
InChI Key: DIYFYTRPWDXBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, commonly referred to as 6-CDI, is an organic compound with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology. 6-CDI is a versatile platform for the synthesis of a variety of compounds, including drugs, natural products, and other complex molecules.

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a core component of many drugs due to its broad range of chemical and biological properties .
    • Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs containing the 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications .
    • Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Microbiological Activity

    • 1H-benzo[d]imidazole derivatives were tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria .
  • Anti-Inflammatory Applications

    • Imidazole derivatives have been found to exhibit anti-inflammatory properties .
    • These compounds can be used in the treatment of conditions characterized by inflammation, such as arthritis .
  • Antiparasitic Applications

    • Some imidazole derivatives have been found to have antiparasitic activity .
    • These compounds can be used in the treatment of parasitic infections .
  • Antimalarial Applications

    • Certain imidazole derivatives have been found to exhibit antimalarial properties .
    • These compounds can be used in the treatment of malaria .
  • Antitubercular Applications

    • Some imidazole derivatives, such as 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole, have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
  • Antimicrobial Activity

    • 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
    • These compounds have potential to be tested as drugs, given their antimicrobial activity and the ability to cross the blood-brain barrier .
  • Potential in Overcoming Antimicrobial Resistance (AMR)

    • With the increasing public health problems due to AMR in drug therapy, there is a need for the development of new drugs that can overcome AMR problems .
    • Imidazole derivatives, due to their broad range of biological activities, could potentially be part of the solution to this global health issue .

properties

IUPAC Name

5-chloro-2,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYFYTRPWDXBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443355
Record name 5-Chloro-2,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

CAS RN

221548-24-9
Record name 5-Chloro-2,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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